Acetamide, N-(1-acetyl-3-methylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(1-acetyl-3-methylbutyl)- is an organic compound with the molecular formula C9H17NO2. It consists of 17 hydrogen atoms, 9 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . This compound is part of the acetamide family, which is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1-acetyl-3-methylbutyl)- typically involves the reaction of acetic acid derivatives with amines. One common method is the reaction of acetic anhydride with 3-methylbutylamine under controlled conditions to form the desired acetamide compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Acetamide, N-(1-acetyl-3-methylbutyl)- often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(1-acetyl-3-methylbutyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-(1-acetyl-3-methylbutyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(1-acetyl-3-methylbutyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-methyl-: Similar in structure but with a methyl group instead of the 1-acetyl-3-methylbutyl group.
N-(3-Methylbutyl)acetamide: Contains a 3-methylbutyl group instead of the 1-acetyl-3-methylbutyl group.
Uniqueness
Acetamide, N-(1-acetyl-3-methylbutyl)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other acetamide derivatives .
Properties
CAS No. |
30057-77-3 |
---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-(5-methyl-2-oxohexan-3-yl)acetamide |
InChI |
InChI=1S/C9H17NO2/c1-6(2)5-9(7(3)11)10-8(4)12/h6,9H,5H2,1-4H3,(H,10,12) |
InChI Key |
JMYYEAXGMJUFND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.